rU Phosphoramidite-13C9,15N2

NMR Spectroscopy RNA Dynamics Relaxation Dispersion

RNA NMR studies face severe spectral overlap that obscures site-specific conformational dynamics. rU Phosphoramidite-13C9,15N2 solves this by incorporating 13C labels in the DMT group and ribose ring (13C4), plus uniform 13C4/15N2 labeling in the uracil base-creating multiple isolated 13C-1H spin pairs per residue. - Enables CPMG relaxation dispersion NMR for μs-ms timescale dynamics - Dilutes spin network to eliminate scalar coupling interference - Ideal for riboswitch, HIV-1 TAR, and RNA therapeutic characterization TBDMS-protected phosphoramidite for solid-phase RNA synthesis.

Molecular Formula C45H61N4O9PSi
Molecular Weight 872.0 g/mol
Cat. No. B12387423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamerU Phosphoramidite-13C9,15N2
Molecular FormulaC45H61N4O9PSi
Molecular Weight872.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i26+1,28+1,30+1,38+1,39+1,40+1,41+1,42+1,43+1,47+1,48+1
InChIKeySKNLXHRBXYGJOC-BWTNQWCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile: A Multi-Site Stable Isotope-Labeled RNA Phosphoramidite for High-Resolution NMR Dynamics


The compound is a highly customized, multi-site stable isotope-labeled 2′-O-tert-butyldimethylsilyl (TBDMS) protected uridine phosphoramidite, designed as a building block for solid-phase oligonucleotide synthesis [1]. It incorporates a 13C label in the 5′-O-dimethoxytrityl (DMT) protecting group, a fully 13C-labeled ribose ring (13C4), and a uracil nucleobase uniformly enriched with 13C (13C4) and 15N (15N2) isotopes. This specific labeling pattern is engineered to create multiple isolated 13C-1H spin pairs within a single nucleotide residue, a critical prerequisite for advanced NMR spectroscopy techniques such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, which are used to study biomolecular dynamics on the micro- to millisecond timescale [2].

Why Standard, Unlabeled, or Singly-Labeled Uridine Phosphoramidites Cannot Substitute for 3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile


Simple, unlabeled phosphoramidites or those with a single isotopic label are insufficient for high-resolution NMR studies of RNA structure and dynamics due to severe spectral overlap and the lack of isolated spin systems. Uniformly labeled compounds, while providing a signal, introduce complex scalar (J) couplings and dipole-dipole interactions that broaden linewidths and hinder the accurate quantification of dynamic processes [1]. The unique, multi-site labeling scheme of this compound is specifically designed to overcome these limitations. It introduces strategically placed 13C and 15N nuclei to create independent 13C-1H spin pairs, effectively 'diluting' the spin network and enabling the application of relaxation dispersion experiments that are otherwise impossible on larger RNAs [2]. Generic substitution would result in a complete loss of the ability to measure these site-specific dynamic parameters, invalidating the entire experimental objective.

Quantifiable Differentiation: How the 3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile Labeling Pattern Outperforms Alternatives


Creation of Multiple Isolated 13C-1H Spin Pairs vs. Singly-Labeled Phosphoramidites

The compound's labeling pattern generates multiple, isolated 13C-1H spin pairs per nucleotide, a critical advancement over singly-labeled phosphoramidites like 6-13C-uridine. This reduces one-bond carbon scalar couplings, enabling accurate quantification of functional transitions in the μs-ms time regime without complications [1].

NMR Spectroscopy RNA Dynamics Relaxation Dispersion

Isotopic Enrichment and Chemical Purity Compared to Industry Standards

The compound is manufactured to exacting specifications, with an isotope enrichment level >98 atom % for all labeled positions and a chemical purity >95%, as confirmed by mass spectrometry and 31P-NMR analysis [1]. This level of purity is critical for ensuring high coupling efficiency during solid-phase synthesis and for avoiding spectral artifacts in downstream NMR experiments.

Stable Isotope Labeling Quality Control Oligonucleotide Synthesis

Compatibility with TBDMS RNA Synthesis Chemistry and NMR Relaxation Experiments

The presence of the standard 2′-O-TBDMS protecting group ensures seamless integration into established, automated RNA solid-phase synthesis protocols [1]. The compound's labeling scheme, which creates isolated 13C-1H spin pairs, is explicitly designed to facilitate Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and ZZ-exchange NMR experiments, enabling the study of μs-ms timescale dynamics in biologically relevant RNAs up to 40 nucleotides in length [2].

Solid-Phase Synthesis RNA Therapeutics CPMG Relaxation Dispersion

Optimal Application Scenarios for 3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile


Probing Functional Dynamics of Riboswitches and Regulatory RNAs

The compound is ideally suited for synthesizing site-specifically labeled RNA constructs, such as riboswitch aptamer domains or viral RNA elements (e.g., HIV-1 TAR), to investigate their μs-ms timescale conformational dynamics by CPMG relaxation dispersion NMR. The multiple isolated spin pairs allow researchers to monitor several residues simultaneously, providing a comprehensive view of the dynamic network that governs function [1].

High-Resolution Structure and Dynamics Studies of RNA Therapeutics

For RNA-based drug candidates, including antisense oligonucleotides, siRNAs, and mRNA therapeutics, understanding their three-dimensional structure and inherent flexibility is crucial for optimizing stability, target affinity, and cellular uptake. This compound enables the production of labeled RNA therapeutics for detailed NMR characterization, providing data on local dynamics that can correlate with biological activity and guide rational design improvements [2].

Investigating RNA-Protein Interactions in Large Complexes

When studying RNA-protein complexes, spectral overlap is a major hurdle. By incorporating this multi-site labeled phosphoramidite into the RNA component of a complex, researchers can selectively 'light up' specific regions of the RNA, simplifying NMR spectra and enabling the study of binding-induced changes in RNA dynamics. The isolated 13C-1H spin pairs are essential for accurate quantification of these subtle, yet functionally important, conformational shifts [3].

Development and Validation of Advanced NMR Methodologies

This precisely defined, highly labeled building block serves as an ideal standard for developing and benchmarking novel NMR pulse sequences designed to extract dynamic information from nucleic acids. Its predictable, well-defined spin system provides a clean, controllable model for validating new experimental approaches aimed at pushing the size and complexity limits of RNA NMR spectroscopy [4].

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